molecular formula CH3CHCl2<br>C2H4Cl2 B072308 1,1-Dichloroethane CAS No. 1300-21-6

1,1-Dichloroethane

Cat. No. B072308
Key on ui cas rn: 1300-21-6
M. Wt: 98.96 g/mol
InChI Key: SCYULBFZEHDVBN-UHFFFAOYSA-N
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Patent
US04774373

Procedure details

The procedure was as described in Example 5 but 2155 g 1,2-dichloroethane containing 1.7 g dissolved iron(III)chloride was introduced into the reactor. The solution contained 0.083 weight % FeCl3, determined colorimetrically. The quantities of ethylene and chlorine introduced in the presence of air underwent reaction inside the reactor to give crude dichloroethane containing 0.12 weight % 1,1,2-trichloroethane.
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2155 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=C.[Cl:3]Cl.[Cl:5][CH2:6][CH2:7][Cl:8]>[Fe](Cl)(Cl)Cl>[Cl:3][CH:7]([Cl:8])[CH3:6].[Cl:5][CH:6]([Cl:3])[CH2:7][Cl:8]

Inputs

Step One
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
2155 g
Type
reactant
Smiles
ClCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced into the reactor

Outcomes

Product
Name
Type
product
Smiles
ClC(C)Cl
Name
Type
product
Smiles
ClC(CCl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04774373

Procedure details

The procedure was as described in Example 5 but 2155 g 1,2-dichloroethane containing 1.7 g dissolved iron(III)chloride was introduced into the reactor. The solution contained 0.083 weight % FeCl3, determined colorimetrically. The quantities of ethylene and chlorine introduced in the presence of air underwent reaction inside the reactor to give crude dichloroethane containing 0.12 weight % 1,1,2-trichloroethane.
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2155 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=C.[Cl:3]Cl.[Cl:5][CH2:6][CH2:7][Cl:8]>[Fe](Cl)(Cl)Cl>[Cl:3][CH:7]([Cl:8])[CH3:6].[Cl:5][CH:6]([Cl:3])[CH2:7][Cl:8]

Inputs

Step One
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
2155 g
Type
reactant
Smiles
ClCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced into the reactor

Outcomes

Product
Name
Type
product
Smiles
ClC(C)Cl
Name
Type
product
Smiles
ClC(CCl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04774373

Procedure details

The procedure was as described in Example 5 but 2155 g 1,2-dichloroethane containing 1.7 g dissolved iron(III)chloride was introduced into the reactor. The solution contained 0.083 weight % FeCl3, determined colorimetrically. The quantities of ethylene and chlorine introduced in the presence of air underwent reaction inside the reactor to give crude dichloroethane containing 0.12 weight % 1,1,2-trichloroethane.
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2155 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=C.[Cl:3]Cl.[Cl:5][CH2:6][CH2:7][Cl:8]>[Fe](Cl)(Cl)Cl>[Cl:3][CH:7]([Cl:8])[CH3:6].[Cl:5][CH:6]([Cl:3])[CH2:7][Cl:8]

Inputs

Step One
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
2155 g
Type
reactant
Smiles
ClCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced into the reactor

Outcomes

Product
Name
Type
product
Smiles
ClC(C)Cl
Name
Type
product
Smiles
ClC(CCl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04774373

Procedure details

The procedure was as described in Example 5 but 2155 g 1,2-dichloroethane containing 1.7 g dissolved iron(III)chloride was introduced into the reactor. The solution contained 0.083 weight % FeCl3, determined colorimetrically. The quantities of ethylene and chlorine introduced in the presence of air underwent reaction inside the reactor to give crude dichloroethane containing 0.12 weight % 1,1,2-trichloroethane.
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2155 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=C.[Cl:3]Cl.[Cl:5][CH2:6][CH2:7][Cl:8]>[Fe](Cl)(Cl)Cl>[Cl:3][CH:7]([Cl:8])[CH3:6].[Cl:5][CH:6]([Cl:3])[CH2:7][Cl:8]

Inputs

Step One
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
2155 g
Type
reactant
Smiles
ClCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced into the reactor

Outcomes

Product
Name
Type
product
Smiles
ClC(C)Cl
Name
Type
product
Smiles
ClC(CCl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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